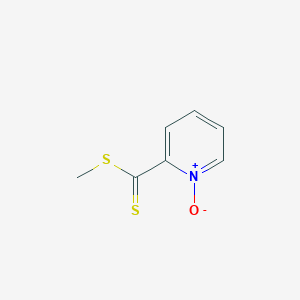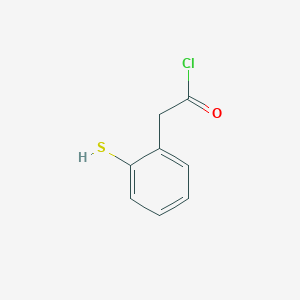
bis(2,3-dihydroxypropyl) (1Z,2Z)-N,N'-dihydroxyethanediimidothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,3-dihydroxypropyl) (1Z,2Z)-N,N’-dihydroxyethanediimidothioate: is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups and a thioate linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,3-dihydroxypropyl) (1Z,2Z)-N,N’-dihydroxyethanediimidothioate typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dihydroxypropylamine with ethanediimidothioate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. Purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl groups in bis(2,3-dihydroxypropyl) (1Z,2Z)-N,N’-dihydroxyethanediimidothioate can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of simpler alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential role in biochemical pathways involving sulfur-containing compounds.
- Studied for its interactions with enzymes and proteins.
Medicine:
- Explored for its potential therapeutic applications, including as an antioxidant or anti-inflammatory agent.
- Investigated for its role in drug delivery systems due to its multiple functional groups.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Employed in the development of new catalysts and reagents for industrial processes.
Mécanisme D'action
The mechanism by which bis(2,3-dihydroxypropyl) (1Z,2Z)-N,N’-dihydroxyethanediimidothioate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The hydroxyl and thioate groups can form hydrogen bonds and other interactions with active sites, influencing biochemical pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity.
Comparaison Avec Des Composés Similaires
- Bis(2,3-dihydroxypropyl) disulfide
- Bis(2,3-dihydroxypropyl) thioether
- Bis(2,3-dihydroxypropyl) sulfone
Uniqueness: Bis(2,3-dihydroxypropyl) (1Z,2Z)-N,N’-dihydroxyethanediimidothioate is unique due to its specific combination of hydroxyl and thioate groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C8H16N2O6S2 |
|---|---|
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
bis(2,3-dihydroxypropyl) (1Z,2Z)-N,N'-dihydroxyethanediimidothioate |
InChI |
InChI=1S/C8H16N2O6S2/c11-1-5(13)3-17-7(9-15)8(10-16)18-4-6(14)2-12/h5-6,11-16H,1-4H2/b9-7-,10-8- |
Clé InChI |
SNSPBYCAMUJUKR-XOHWUJONSA-N |
SMILES isomérique |
C(O)C(O)CS/C(=N\O)/C(=N/O)/SCC(O)CO |
SMILES canonique |
C(C(CSC(=NO)C(=NO)SCC(CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Hexadecyloxy)methyl]-4'-methyl-3,3'-dinitro-1,1'-biphenyl](/img/structure/B12521988.png)


![1-[(5S)-5-Benzamido-4-oxo-6-phenylhexanoyl]-D-proline](/img/structure/B12521998.png)
![1H-Indole, 3-[[5-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazol-3-yl]methyl]-](/img/structure/B12522005.png)
![9,9-Dimethyl-2-[6-(octyloxy)naphthalen-2-yl]-9H-fluorene](/img/structure/B12522008.png)

![4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}benzonitrile](/img/structure/B12522023.png)
![Benzaldehyde, 3,5-bis[(3,5-dimethoxyphenyl)methoxy]-](/img/structure/B12522037.png)
![7-Bromodibenzo[de,h]isochromene-1,3-dione](/img/structure/B12522038.png)

![7-Methyl-7H-indolo[2,3-c]quinoline](/img/structure/B12522044.png)
![[(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid](/img/structure/B12522046.png)
![2H-1-Benzopyran-2-one, 6-fluoro-4-[(methylsulfonyl)oxy]-](/img/structure/B12522054.png)
